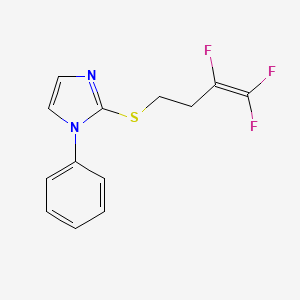

1-phenyl-1H-imidazol-2-yl 3,4,4-trifluoro-3-butenyl sulfide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

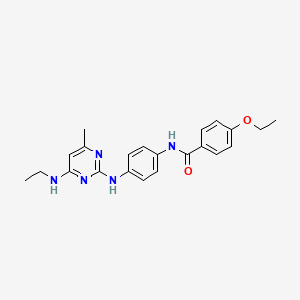

説明

Synthesis Analysis

The synthesis of related imidazole sulfides often involves strategic reactions combining imidazole derivatives with sulfur-containing compounds under controlled conditions. For example, the preparation of bis(imidazole)sulfur difluoride compositions from TMS precursors and SF4 demonstrates the methodological approach to synthesizing complex sulfur-containing imidazole derivatives (R. Syvret, 1999).

Molecular Structure Analysis

Structural analysis of imidazole sulfides like the mentioned compound typically involves spectroscopic techniques such as NMR and FT-IR, alongside X-ray crystallography for solid-state structures. These analyses help in understanding the molecular geometry, electronic structure, and the overall molecular architecture, contributing to the compound's reactivity and properties.

Chemical Reactions and Properties

Chemical reactions involving imidazole sulfides include their participation in various organic synthesis reactions, such as the chemoselective arylsulfenylation of aminoimidazoles (C. Hamdouchi, 1998). These reactions underline the compound's utility in introducing sulfur functionalities into organic molecules, showcasing their reactivity and versatility in organic synthesis.

Physical Properties Analysis

The physical properties of imidazole sulfides, such as melting points, solubility, and stability, are crucial for their application and handling. For instance, bis(imidazole)sulfur difluoride derivatives exhibit unexpected thermal stability, a property valuable in the context of storage and application in synthesis (R. Syvret, 1999).

Chemical Properties Analysis

The chemical properties, including reactivity towards nucleophiles, electrophiles, and participation in catalytic cycles, determine the compound's role in organic synthesis. The efficient catalysis and substrate versatility in reactions facilitated by related imidazole-based compounds highlight the chemical properties critical for synthetic applications (N. G. Khaligh et al., 2019).

科学的研究の応用

Angiotensin II Receptor Antagonism

1-Phenyl-1H-imidazol-2-yl derivatives, similar in structure to the compound , have been researched for their potential as angiotensin II receptor antagonists. These compounds have been shown to counteract the blood pressure-increasing effects of angiotensin, indicating potential applications in cardiovascular diseases (Bovy et al., 1993).

Carbonic Anhydrase Inhibition

Imidazolylphenyl sulfamate derivatives, which share a part of the chemical structure with 1-phenyl-1H-imidazol-2-yl 3,4,4-trifluoro-3-butenyl sulfide, have been synthesized and evaluated for their role as carbonic anhydrase inhibitors. This property makes them potential candidates for topical antiglaucoma agents, hinting at applications in ophthalmology (Lo et al., 1992).

Neuronal Nitric Oxide Synthase Inhibition

Compounds like 1-(2-trifluoromethylphenyl)imidazole, structurally related to the subject compound, have been studied for their ability to inhibit neuronal nitric oxide synthase. This property underlines their potential in investigating the roles of nitric oxide within the central nervous system and possibly in managing pain (Handy et al., 1995).

Antiobesity and Energy Homeostasis Regulation

Certain imidazol-2-yl derivatives have been studied for their role as BRS-3 agonists, implicated in the regulation of energy homeostasis and antiobesity effects. Research indicates these compounds can potentially modulate food intake and metabolic rate, suggesting their use in managing obesity (Guan et al., 2011).

Anticonvulsant Properties

Research has delved into the anticonvulsant activities of (arylalkyl)imidazole compounds, hinting at the potential of this compound in this domain. These studies focus on their activity against electroshock seizures and their selective interaction with the central nervous system (Robertson et al., 1986).

作用機序

Target of Action

Imidazole derivatives are known to interact with a variety of biological targets due to their broad range of chemical and biological properties .

Mode of Action

The mode of action of imidazole derivatives can vary greatly depending on the specific compound and its targets. For example, some imidazole derivatives show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Imidazole is a basic core of some natural products such as histidine, purine, histamine and DNA based structures . Therefore, imidazole derivatives may interact with biochemical pathways involving these molecules.

Pharmacokinetics

The pharmacokinetics of imidazole derivatives can also vary greatly depending on the specific compound. Imidazole itself is highly soluble in water and other polar solvents , which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The molecular and cellular effects of imidazole derivatives depend on their specific targets and mode of action. For example, some imidazole derivatives have been reported to have antitumor effects, suggesting they may induce cell death in cancer cells .

Action Environment

The action of imidazole derivatives can be influenced by various environmental factors. For example, the pH of the environment can influence the ionization state of imidazole, potentially affecting its interaction with targets .

特性

IUPAC Name |

1-phenyl-2-(3,4,4-trifluorobut-3-enylsulfanyl)imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2S/c14-11(12(15)16)6-9-19-13-17-7-8-18(13)10-4-2-1-3-5-10/h1-5,7-8H,6,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNLDWRSSSOWMKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CN=C2SCCC(=C(F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(E)-[2,2,2-trifluoro-1-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]ethylidene]amino] benzoate](/img/structure/B2492376.png)

![N-[2-(Dimethylamino)-1-(4-methylphenyl)ethyl]prop-2-enamide](/img/structure/B2492377.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide](/img/structure/B2492385.png)

![6-Cyclopropyl-3-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2492391.png)